molecular formula C14H18Cl2N2O B4657756 3,5-dichloro-N-(1-ethyl-4-piperidinyl)benzamide

3,5-dichloro-N-(1-ethyl-4-piperidinyl)benzamide

Cat. No. B4657756
M. Wt: 301.2 g/mol
InChI Key: PVZNCUDMLOSYHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dichloro-N-(1-ethyl-4-piperidinyl)benzamide, also known as ABT-594, is a synthetic compound that belongs to the class of analgesics called nicotinic acetylcholine receptor agonists. ABT-594 has been extensively studied for its potential therapeutic applications in pain management.

Mechanism of Action

3,5-dichloro-N-(1-ethyl-4-piperidinyl)benzamide acts as a potent agonist of the alpha4beta2 nicotinic acetylcholine receptor, which is widely expressed in the central nervous system. Activation of this receptor leads to the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in pain modulation. 3,5-dichloro-N-(1-ethyl-4-piperidinyl)benzamide also inhibits the release of substance P, a neuropeptide that is involved in pain transmission.
Biochemical and Physiological Effects
3,5-dichloro-N-(1-ethyl-4-piperidinyl)benzamide has been shown to produce potent analgesic effects in animal models of pain. It has also been shown to produce antinociceptive effects in humans, with a rapid onset of action and a long duration of effect. 3,5-dichloro-N-(1-ethyl-4-piperidinyl)benzamide has been shown to be well-tolerated in humans, with no significant adverse effects reported.

Advantages and Limitations for Lab Experiments

3,5-dichloro-N-(1-ethyl-4-piperidinyl)benzamide has several advantages as a research tool. It is highly selective for the alpha4beta2 nicotinic acetylcholine receptor, which allows for the study of the specific effects of this receptor on pain modulation. 3,5-dichloro-N-(1-ethyl-4-piperidinyl)benzamide also has a rapid onset of action and a long duration of effect, which makes it useful for studying the time course of pain modulation.
One limitation of 3,5-dichloro-N-(1-ethyl-4-piperidinyl)benzamide is its high potency, which can make it difficult to titrate the dose to achieve the desired effect. Another limitation is that 3,5-dichloro-N-(1-ethyl-4-piperidinyl)benzamide is a synthetic compound, which can make it more difficult to study in vivo compared to natural compounds.

Future Directions

There are several potential future directions for research on 3,5-dichloro-N-(1-ethyl-4-piperidinyl)benzamide. One area of interest is the development of more selective and potent analogs of 3,5-dichloro-N-(1-ethyl-4-piperidinyl)benzamide for use as research tools and potential therapeutics. Another area of interest is the study of the effects of 3,5-dichloro-N-(1-ethyl-4-piperidinyl)benzamide on other neurotransmitter systems involved in pain modulation, such as the opioid and cannabinoid systems. Finally, the potential use of 3,5-dichloro-N-(1-ethyl-4-piperidinyl)benzamide in combination with other analgesics for the treatment of chronic pain should be explored.

Scientific Research Applications

3,5-dichloro-N-(1-ethyl-4-piperidinyl)benzamide has been extensively studied for its potential therapeutic applications in pain management. It has been shown to be effective in the treatment of neuropathic pain, inflammatory pain, and acute pain. 3,5-dichloro-N-(1-ethyl-4-piperidinyl)benzamide has also been studied for its potential use in the treatment of addiction to opioids and nicotine.

properties

IUPAC Name

3,5-dichloro-N-(1-ethylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl2N2O/c1-2-18-5-3-13(4-6-18)17-14(19)10-7-11(15)9-12(16)8-10/h7-9,13H,2-6H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZNCUDMLOSYHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC(=O)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dichloro-N-(1-ethylpiperidin-4-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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